molecular formula C4H9N B8012014 (1S,2S)-2-methylcyclopropan-1-amine

(1S,2S)-2-methylcyclopropan-1-amine

Cat. No.: B8012014
M. Wt: 71.12 g/mol
InChI Key: PYTANBUURZFYHD-IMJSIDKUSA-N
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Description

(1S,2S)-2-methylcyclopropan-1-amine is a chiral amine with a cyclopropane ring structure. This compound is of interest due to its unique three-membered ring, which imparts significant strain and reactivity. The stereochemistry of the compound, indicated by the (1S,2S) configuration, means that it has specific spatial arrangements of its atoms, making it useful in various stereoselective syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-methylcyclopropan-1-amine can be achieved through several methods:

Industrial Production Methods

Industrial production often involves the cyclopropanation of alkenes due to the scalability and efficiency of this method. The use of diazo compounds and transition metal catalysts can facilitate the formation of the cyclopropane ring in high yields.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of cyclopropanone derivatives.

    Reduction: The compound can be reduced to form cyclopropylamines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Cyclopropylamines.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

(1S,2S)-2-methylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems due to its unique structure.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of chiral drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-methylcyclopropan-1-amine involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-methylcyclopropan-1-amine: The enantiomer of (1S,2S)-2-methylcyclopropan-1-amine, with different stereochemistry.

    Cyclopropylamine: Lacks the methyl group, making it less sterically hindered.

    Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and an amine group

Properties

IUPAC Name

(1S,2S)-2-methylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTANBUURZFYHD-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-methylcyclopropan-1-amine
Reactant of Route 2
(1S,2S)-2-methylcyclopropan-1-amine
Reactant of Route 3
(1S,2S)-2-methylcyclopropan-1-amine
Reactant of Route 4
(1S,2S)-2-methylcyclopropan-1-amine
Reactant of Route 5
(1S,2S)-2-methylcyclopropan-1-amine
Reactant of Route 6
(1S,2S)-2-methylcyclopropan-1-amine

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